molecular formula C23H26N2O8 B1665347 Amchem R 14 CAS No. 25931-01-5

Amchem R 14

Cat. No.: B1665347
CAS No.: 25931-01-5
M. Wt: 458.5 g/mol
InChI Key: OVKJEATWTKQYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) is a complex polymeric compoundThis compound is known for its applications in the production of polyurethanes, which are widely used in various industries due to their versatility and durability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves a stepwise polymerization process:

    Polyester Formation: Hexanedioic acid reacts with 1,2-ethanediol under esterification conditions to form a polyester.

    Polyurethane Formation: The resulting polyester is then reacted with 1,1’-methylenebis(4-isocyanatobenzene) to form the polyurethane polymer.

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large reactors where precise control of temperature, pressure, and reactant ratios is maintained to ensure high yield and quality. The process may also involve the use of solvents to facilitate the reactions and improve the handling of the polymer .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) primarily involves the formation of strong covalent bonds between the monomeric units. The isocyanate groups of MDI react with the hydroxyl groups of the polyester to form urethane linkages, resulting in a highly cross-linked and durable polymer network . This network structure imparts the polymer with its characteristic mechanical strength and chemical resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) is unique due to its specific combination of monomers, which results in a polymer with distinct mechanical and chemical properties. The presence of MDI provides the polymer with enhanced rigidity and thermal stability compared to other similar polyurethanes .

Properties

CAS No.

25931-01-5

Molecular Formula

C23H26N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

ethane-1,2-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

InChI

InChI=1S/C15H10N2O2.C6H10O4.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2

InChI Key

OVKJEATWTKQYAM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O

Appearance

Solid powder

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amchem R 14;  R-14;  R 14;  R14;  Polyurethane Y-195

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amchem R 14
Reactant of Route 2
Amchem R 14
Reactant of Route 3
Amchem R 14
Reactant of Route 4
Amchem R 14
Reactant of Route 5
Reactant of Route 5
Amchem R 14
Reactant of Route 6
Amchem R 14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.